3-Bromo-2,2-dimethylpropyl prop-2-enoate
Description
3-Bromo-2,2-dimethylpropyl prop-2-enoate is an acrylate ester derivative characterized by a brominated alkyl chain and a reactive prop-2-enoate (acrylate) group. The bromine atom at the tertiary carbon and the acrylate group confer distinct reactivity, making it a candidate for polymerization, cross-linking, or functionalization in organic synthesis.
Properties
CAS No. |
3102-74-7 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(3-bromo-2,2-dimethylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-4-7(10)11-6-8(2,3)5-9/h4H,1,5-6H2,2-3H3 |
InChI Key |
JGTUUFFMWANIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C=C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl prop-2-enoate typically involves the esterification of 3-bromo-2,2-dimethylpropanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2,2-dimethylpropyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethylpropyl prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Ester hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Ester hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides, depending on the nucleophile used.
Addition reactions: Products are typically dihaloalkanes or haloalkanes, depending on the electrophile.
Ester hydrolysis: The major products are 3-bromo-2,2-dimethylpropanol and prop-2-enoic acid.
Scientific Research Applications
3-Bromo-2,2-dimethylpropyl prop-2-enoate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer chemistry: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Medicinal chemistry: Researchers explore its potential as an intermediate in the synthesis of bioactive compounds with therapeutic applications.
Material science: It is investigated for its potential use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethylpropyl prop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In addition reactions, the double bond in the prop-2-enoate moiety reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule. The ester hydrolysis mechanism involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Esters
Key Observations :
- Ethyl 3-Bromo-2,2-difluoropropanoate () incorporates fluorine atoms, increasing electronegativity and resistance to nucleophilic substitution but reducing reactivity in radical-mediated processes.
- Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate () features a conjugated acrylate system with an electron-donating dimethylamino group, which could enhance electrophilic reactivity.
Key Findings :
- The acrylate group in 3-Bromo-2,2-dimethylpropyl prop-2-enoate facilitates applications in materials science, contrasting with the benzoate derivative’s role in non-reactive applications ().
- Fluorinated analogs () exhibit reduced reactivity, aligning with their use in stable intermediates rather than reactive monomers.
- Substitution reactions of bromine in similar compounds (e.g., 1,3-dibromo-2,2-dimethylpropane) yield sulfides (46–74% efficiency under reflux, ), suggesting analogous pathways for the target compound.
Regulatory and Environmental Considerations
For example:
- Phosphoric acid esters with brominated alkyl chains (e.g., CAS 125997-20-8) are flagged for environmental persistence ().
- 3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6) lacks sufficient toxicity data, highlighting regulatory challenges for understudied brominated substances ().
The target compound’s acrylate group may mitigate bioaccumulation risks compared to purely alkyl-brominated substances, but industrial use would require rigorous hazard assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
